Cas no 2138127-02-1 (2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal)

2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal Chemical and Physical Properties
Names and Identifiers
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- 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal
- 2138127-02-1
- EN300-1141635
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- Inchi: 1S/C9H13NOS/c1-4-8-10-7(5-12-8)9(2,3)6-11/h5-6H,4H2,1-3H3
- InChI Key: WIDYNFXTJPLLPR-UHFFFAOYSA-N
- SMILES: S1C=C(C(C=O)(C)C)N=C1CC
Computed Properties
- Exact Mass: 183.07178521g/mol
- Monoisotopic Mass: 183.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 58.2Ų
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141635-0.5g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 95% | 0.5g |
$987.0 | 2023-10-26 | |
Enamine | EN300-1141635-0.1g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 95% | 0.1g |
$904.0 | 2023-10-26 | |
Enamine | EN300-1141635-0.05g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 95% | 0.05g |
$864.0 | 2023-10-26 | |
Enamine | EN300-1141635-5.0g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 5g |
$2981.0 | 2023-06-09 | ||
Enamine | EN300-1141635-10.0g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 10g |
$4421.0 | 2023-06-09 | ||
Enamine | EN300-1141635-10g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 95% | 10g |
$4421.0 | 2023-10-26 | |
Enamine | EN300-1141635-2.5g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 95% | 2.5g |
$2014.0 | 2023-10-26 | |
Enamine | EN300-1141635-5g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 95% | 5g |
$2981.0 | 2023-10-26 | |
Enamine | EN300-1141635-1g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 95% | 1g |
$1029.0 | 2023-10-26 | |
Enamine | EN300-1141635-1.0g |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal |
2138127-02-1 | 1g |
$1029.0 | 2023-06-09 |
2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal
Professional Introduction to Compound with CAS No. 2138127-02-1 and Product Name: 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal
The compound with the CAS number 2138127-02-1 and the product name 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a thiazole ring, which is a heterocyclic compound known for its broad spectrum of biological activities. The presence of an ethyl group and a methylpropanal moiety further enhances its chemical diversity, making it a promising candidate for further exploration.
In recent years, the investigation of thiazole derivatives has been extensively studied due to their remarkable pharmacological properties. Thiazole-based compounds are widely recognized for their antimicrobial, anti-inflammatory, antifungal, and anticancer activities. The specific arrangement of atoms in the 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal molecule contributes to its unique reactivity and biological efficacy. This compound has been the subject of numerous research studies aimed at elucidating its mechanism of action and potential therapeutic applications.
One of the most compelling aspects of this compound is its structural versatility. The thiazole core provides a scaffold that can be modified in various ways to enhance specific biological activities. For instance, studies have shown that thiazole derivatives can interact with biological targets such as enzymes and receptors, leading to therapeutic effects. The ethyl group in the molecule may contribute to its solubility and bioavailability, while the methylpropanal moiety could influence its metabolic pathways. These structural features make it an attractive candidate for further development into novel pharmaceutical agents.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal with greater accuracy. Molecular docking studies have been conducted to evaluate how this compound interacts with various biological targets. These studies suggest that it may have inhibitory effects on several enzymes involved in inflammatory processes, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders. Additionally, preliminary data indicate that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The synthesis of 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently. The use of modern catalytic methods has allowed for the introduction of functional groups in a controlled manner, ensuring the desired chemical properties are achieved. This synthetic approach not only highlights the versatility of modern organic chemistry but also underscores the importance of precision in drug development.
Preclinical studies have provided valuable insights into the pharmacokinetic properties of this compound. These studies have assessed its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in determining its potential as a therapeutic agent. The results suggest that 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and moderate metabolic clearance. This makes it a promising candidate for further clinical development.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals due to its structural features and biological activity. For instance, derivatives of thiazole have shown promise as herbicides and fungicides, highlighting the broad utility of this class of compounds. The unique combination of functional groups in 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal may also make it suitable for other industrial applications where chemical reactivity and stability are crucial.
As our understanding of molecular interactions continues to evolve, so does our ability to design compounds with specific therapeutic profiles. The case of 2138127-02-1 and 2-(2-ethyl-1,3-thiazol-4-yl)-2-methylpropanal exemplifies how structural modifications can lead to novel biological activities. By leveraging cutting-edge research methodologies and interdisciplinary collaboration, scientists are paving the way for new treatments that address unmet medical needs.
In conclusion,2138127-02-1 represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable asset in ongoing drug discovery efforts. As research progresses, we can expect further insights into its therapeutic potential and applications across multiple domains.
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